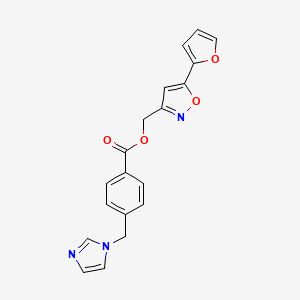

(5-(furan-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-(furan-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Eco-Friendly Corrosion Inhibitor

Amino acid compounds closely related to the chemical structure have been studied for their potential as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds demonstrated significant corrosion inhibition efficacy through electrochemical studies, suggesting their utility in protecting metal surfaces in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Catalysis in Synthesis of Isoxazoles

Research on the catalytic condensation of primary nitro compounds with terminal alkynes, utilizing copper/base catalytic systems, has led to the synthesis of isoxazoles, which are structurally related to the compound of interest. This method emphasizes the role of copper catalysis in enhancing reaction kinetics and selectivity, providing a valuable pathway for synthesizing structurally complex molecules (Baglieri, Meschisi, Sarlo, & Machetti, 2016).

Synthesis of Substituted Furans

A study on the multicomponent reactions involving imidazo[1,5-a]pyridine carbenes has shown a straightforward approach to fully substituted furans. This research underscores the versatility of these carbenes in organic synthesis, paving the way for generating furan derivatives with potential applications in pharmaceuticals and materials science (Pan, Li, Yan, Xing, & Cheng, 2010).

Chiral Substituted Furans and Imidazoles

The development of chiral substituted furans and imidazoles from carbohydrate-derived 2-haloenones via a catalyst/ligand-free cascade reaction has been reported. This process offers a novel route to access biologically important molecules with multiple stereocenters, highlighting the significance of such structures in medicinal chemistry (Mal & Das, 2016).

Synthesis of 1,2,5-Oxadiazole (Furazan) Derivatives

Research on the synthesis of furazan derivatives from benzoylnitromethane and dipolarophiles in the presence of DABCO has been conducted. These derivatives are valuable in various chemical applications, including the development of energetic materials and pharmaceuticals (Cecchi, Sarlo, Faggi, & Machetti, 2006).

Propiedades

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(imidazol-1-ylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-19(15-5-3-14(4-6-15)11-22-8-7-20-13-22)25-12-16-10-18(26-21-16)17-2-1-9-24-17/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMNOLACGVQJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2858269.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2858271.png)

![N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2858272.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2858276.png)

![N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B2858277.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2858279.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)